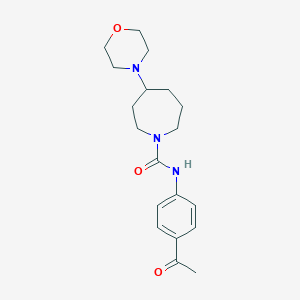
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide, also known as AAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AAZ is a heterocyclic compound that contains a morpholine ring and an azepane ring, which are linked by a carboxamide group.
作用機序
The mechanism of action of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the central nervous system. This compound has been shown to enhance the binding of GABA to its receptors, which results in increased inhibitory activity and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant effects. This compound has also been shown to have neuroprotective effects, particularly in the context of ischemic stroke. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is its relatively simple synthesis method, which makes it a cost-effective compound to produce. Additionally, this compound has been shown to have a wide range of potential applications, which makes it a versatile compound for research purposes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, particularly those that involve neuronal dysfunction. Another area of interest is the development of new materials that incorporate this compound, such as polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems.
合成法
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-acetylphenyl isocyanate with morpholine to form N-(4-acetylphenyl)morpholine-4-carboxamide. This intermediate is then reacted with 1,6-diaminohexane to form this compound. The yield of the final product is typically around 60-70%.
科学的研究の応用
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate GABA receptors. In materials science, this compound has been explored for its potential use in the development of new materials, such as polymers and coatings.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15(23)16-4-6-17(7-5-16)20-19(24)22-9-2-3-18(8-10-22)21-11-13-25-14-12-21/h4-7,18H,2-3,8-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMKXYHCXFZZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC(CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)
![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)
![ethyl 5-[[methyl-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amino]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B7430052.png)
![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
![N-(3-pyridazin-3-yloxyphenyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B7430059.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
![Methyl 2-[[4-[(1-oxothiolan-1-ylidene)amino]phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7430075.png)
